molecular formula C8H14N2O B11746333 [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol CAS No. 1007542-24-6

[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol

Cat. No.: B11746333
CAS No.: 1007542-24-6
M. Wt: 154.21 g/mol
InChI Key: DPYFNWLRVTXZCZ-UHFFFAOYSA-N
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Description

[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a methyl group at the 3-position, an isopropyl group at the 1-position, and a hydroxymethyl group at the 4-position of the pyrazole ring

Properties

IUPAC Name

(3-methyl-1-propan-2-ylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4,6,11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYFNWLRVTXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232105
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007542-24-6
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007542-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 3-methyl-2-butanone and hydrazine hydrate.

    Substitution Reactions: The isopropyl group can be introduced at the 1-position through alkylation reactions using isopropyl halides in the presence of a base.

    Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced through a formylation reaction followed by reduction. Formaldehyde and a reducing agent such as sodium borohydride can be used for this purpose.

Industrial Production Methods

Industrial production of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicine, derivatives of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol may exhibit pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanol, 2-methyl-: Similar in having a hydroxyl group but lacks the pyrazole ring.

    2-Methyl-1-propanol: Similar in having a methyl group but lacks the pyrazole ring.

    3-Methyl-1H-pyrazole: Similar in having the pyrazole ring but lacks the hydroxymethyl and isopropyl groups.

Uniqueness

The uniqueness of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol lies in its combination of functional groups and the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has attracted attention for its potential biological activities. Characterized by a hydroxymethyl group attached to the nitrogen of the pyrazole, this compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The molecular formula of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 154.21 g/mol. The structure features a methyl group at the 3-position and an isopropyl group at the 1-position of the pyrazole ring.

Synthesis

The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol can be accomplished through various methods, typically involving the reaction of hydrazine with β-diketones under acidic or basic conditions. The following synthetic routes have been documented:

StepDescription
1Formation of the pyrazole ring via hydrazine reaction with β-diketones.
2Introduction of methyl and isopropyl groups through substitution reactions.
3Final product purification using recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant antitumor activities. In vitro studies have shown that [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structures have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have indicated that it can significantly reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The precise mechanism by which [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific molecular targets involved in inflammatory pathways and cancer cell signaling.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol:

  • Anti-tubercular Activity : Compounds structurally related to this pyrazole have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
  • Antimicrobial Properties : Research has demonstrated that pyrazole derivatives exhibit activity against various bacterial strains, including E. coli and Bacillus subtilis, indicating their potential as antimicrobial agents .

Comparative Analysis

A comparison of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol with other similar compounds reveals unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-MethylpyrazolePyrazole ring with a methyl groupKnown for its role as a ligand in coordination chemistry.
4-AminoantipyrinePyrazole ring with an amino group at position 4Exhibits strong analgesic properties.
5-MethylpyrazoloneContains a ketone group at position 5Displays anti-inflammatory effects.

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